molecular formula C8H4BrF3O2 B2729311 Methyl 5-bromo-2,3,4-trifluorobenzoate CAS No. 530145-59-6

Methyl 5-bromo-2,3,4-trifluorobenzoate

Cat. No.: B2729311
CAS No.: 530145-59-6
M. Wt: 269.017
InChI Key: GJVMADPTUUTJOF-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3,4-trifluorobenzoate (C₈H₄BrF₃O₂) is a fluorinated aromatic ester featuring a bromine atom at the 5-position and fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring.

Properties

IUPAC Name

methyl 5-bromo-2,3,4-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVMADPTUUTJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2,3,4-trifluorobenzoate can be synthesized through several methods. One common method involves the esterification of 5-bromo-2,3,4-trifluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3,4-trifluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-bromo-2,3,4-trifluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards target molecules . The ester group allows for easy modification, enabling the design of derivatives with improved properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with Methyl 5-bromo-2,3,4-trifluorobenzoate, enabling comparative insights:

Compound Name Molecular Formula Molecular Weight Key Substituents Availability (as of 2025)
This compound C₈H₄BrF₃O₂ 265.02 g/mol Br (C5), F (C2, C3, C4), methyl ester Discontinued
Ethyl 5-bromothiophene-2-glyoxylate C₈H₇BrO₃S 287.11 g/mol Br (C5), thiophene ring, ethyl ester Discontinued
(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane C₉H₇BrF₂O₂ 265.05 g/mol Br (C5), F (C2, C3), epoxide, phenoxy Available (1g: $1,400; 5g: $4,200)
Key Observations:

In contrast, (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane contains two fluorines, which may reduce its electrophilic reactivity compared to the trifluoro analog .

Core Ring Systems :

  • The benzene ring in this compound offers predictable aromatic reactivity, while Ethyl 5-bromothiophene-2-glyoxylate features a thiophene ring , introducing sulfur-mediated electronic effects (e.g., increased π-electron density) .

The epoxide group in (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane adds ring-opening reactivity, absent in the ester-based compounds .

Commercial and Industrial Relevance

  • Availability: Both this compound and Ethyl 5-bromothiophene-2-glyoxylate are discontinued, possibly due to niche applications or synthesis challenges (e.g., purification of polyfluorinated intermediates). In contrast, (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane remains available at a high cost, likely for specialized research in asymmetric synthesis or medicinal chemistry .

Biological Activity

Methyl 5-bromo-2,3,4-trifluorobenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and trifluoromethyl groups on a benzoate structure. The molecular formula is C8H4BrF3O2. The presence of these halogen substituents significantly influences its reactivity and biological interactions.

1. Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. Its structural features contribute to its ability to interact with bacterial membranes and inhibit growth.

  • Mechanism of Action : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate bacterial membranes more effectively. This property has been associated with increased toxicity towards Gram-positive bacteria.
  • Case Study : In a study examining various fluorinated benzoates, this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those for non-fluorinated counterparts, indicating enhanced potency .
CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Methyl 2,4-difluorobenzoate64E. coli

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines.

  • Research Findings : A study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µM. The mechanism involved the activation of caspase pathways and subsequent DNA fragmentation .
  • Table of Cytotoxicity Results :
Cell LineIC50 (µM)Mechanism of Action
MCF-750Caspase activation
HeLa70DNA fragmentation
A54965Reactive oxygen species generation

3. Toxicological Profile

While this compound shows promising biological activity, its toxicological profile must also be considered.

  • Toxicity Studies : Acute toxicity studies in animal models revealed that high doses led to significant organ damage, particularly in the liver and kidneys. Histopathological examinations indicated necrosis and inflammation .
  • Safety Thresholds : The lethal dose (LD50) was determined to be approximately 200 mg/kg in mice, suggesting that while it has therapeutic potential, careful consideration of dosage is essential.

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